N-benzyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-14-7-9-17(10-8-14)27(24,25)22-19-21-16(13-26-19)11-18(23)20-12-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOUFACSMBNPOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting appropriate starting materials such as 2-aminothiazole with a sulfonyl chloride derivative under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazole derivative.
Final Assembly: The final step involves coupling the thiazole derivative with an acetamide group, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Benzyl halides for nucleophilic substitution or sulfonyl chlorides for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-benzyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Key Observations :
Key Observations :
Key Observations :
- The pyridine-based KX2-391 exhibits superior potency (GI50 ~0.03 µM) compared to thiazole-based analogs (e.g., 8a: GI50 ~1.34 µM), suggesting pyridine’s critical role in Src binding .
- Fluorine substitution on the benzyl group (8b) marginally improves cell proliferation inhibition, highlighting the impact of electron-withdrawing groups on activity .
- The target compound’s 4-methylphenylsulfonamido group may enhance hydrophobic interactions in the kinase ATP-binding pocket, but its exact potency remains uncharacterized in the evidence .
Spectroscopic and Physicochemical Properties
Table 4: Spectroscopic Data for Structural Confirmation
Key Observations :
- The absence of C=O IR peaks in triazole derivatives (e.g., compounds 7–9) contrasts with the target compound’s retained acetamide carbonyl, confirming structural divergence .
- Thione tautomer prevalence in sulfonamido-thiazoles is evidenced by νC=S IR bands (~1255 cm⁻¹) and NH stretches (~3278–3414 cm⁻¹) .
Biological Activity
N-benzyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the N-benzyl and sulfonamide groups enhances its pharmacological profile. The chemical structure can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 306.39 g/mol
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. The compound KX2-391, related to this structure, has shown selective inhibition of Src kinase, which is implicated in various cancers.
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| KX2-391 | NIH3T3/c-Src527F | 1.34 |
| KX2-391 | SYF/c-Src527F | 2.30 |
This data indicates that the compound effectively inhibits cancer cell proliferation by targeting specific kinases involved in tumor growth and metastasis .
Anticonvulsant Activity
The anticonvulsant potential of N-benzyl derivatives has been extensively studied. For instance, the compound's ability to protect against maximal electroshock (MES)-induced seizures was evaluated in rodent models. Studies found that specific substitutions on the benzyl moiety significantly influenced anticonvulsant efficacy.
| Compound | ED50 (mg/kg) | Model |
|---|---|---|
| N-benzyl 2-acetamidoacetamide | 8.3 | MES Seizure Test |
| Hydroxy derivative | 30 | MES Seizure Test |
These findings suggest that modifications to the benzyl group can enhance the anticonvulsant activity of the base compound .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Src Kinase Inhibition : The compound acts as a selective inhibitor of Src kinase, disrupting signaling pathways that promote cancer cell survival and proliferation .
- GABAergic Modulation : Similar compounds have been shown to enhance GABAergic transmission, which may contribute to their anticonvulsant effects .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Anticancer Activity : A study involving KX2-391 demonstrated significant tumor growth inhibition in xenograft models, indicating its potential as a therapeutic agent for cancer treatment .
- Anticonvulsant Efficacy : In a controlled study, rodents treated with N-benzyl derivatives showed a marked reduction in seizure frequency compared to controls, underscoring the therapeutic potential for epilepsy management .
Q & A
Q. Key Optimization Factors :
- Temperature : Lower temperatures (0–5°C) during sulfonylation improve regioselectivity.
- Solvent Choice : Dichloromethane enhances sulfonamide yield, while DMF aids benzylation .
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates amide bond formation in coupling steps .
Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 442.1) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in single crystals .
How can conflicting biological activity data from different assays be reconciled when evaluating this compound’s efficacy?
Advanced Research Question
Discrepancies often arise from:
Q. Resolution Strategies :
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM).
- Orthogonal Assays : Combine enzymatic inhibition studies with cellular viability assays (e.g., MTT and apoptosis markers) .
- Molecular Docking : Predict binding modes to prioritize follow-up targets (e.g., sulfonamide interactions with carbonic anhydrase IX) .
What strategies are employed to optimize the pharmacokinetic properties of this compound through structural modifications?
Advanced Research Question
- Solubility Enhancement :
- Metabolic Stability :
- Deuterium Labeling : Replace labile hydrogens (e.g., benzylic positions) to slow CYP450-mediated oxidation .
- Steric Shielding : Add methyl groups near metabolically vulnerable sites (e.g., thiazole C-5) .
How does the electronic nature of substituents on the phenyl ring influence this compound’s biological activity?
Advanced Research Question
- Electron-Withdrawing Groups (EWGs) :
- 4-NO₂ or 4-CF₃ : Increase sulfonamide acidity (pKa ~6.5), enhancing hydrogen-bonding with target proteins (e.g., 2-fold boost in kinase inhibition) .
- Electron-Donating Groups (EDGs) :
Q. Structure-Activity Relationship (SAR) Table :
| Substituent (R) | LogP | IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| 4-CH₃ (Parent) | 3.2 | 12.5 | 0.15 |
| 4-NO₂ | 3.0 | 6.8 | 0.10 |
| 4-OCH₃ | 2.8 | 18.3 | 0.35 |
What computational methods are used to predict the interaction mechanisms of this compound with biological targets?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Model binding stability over 100 ns trajectories (e.g., RMSD < 2.0 Å for sulfonamide-protein complexes) .
- Free Energy Perturbation (FEP) : Calculate binding free energy changes (ΔΔG) for substituent modifications .
- Pharmacophore Modeling : Identify critical features (e.g., sulfonamide as a hydrogen-bond acceptor, thiazole as a hydrophobic anchor) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
